molecular formula C21H25N5O B7607528 (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7607528
M. Wt: 363.5 g/mol
InChI Key: XTPJFAMJYDDRCG-UHFFFAOYSA-N
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Description

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound features a pyrazolo[3,4-b]pyridine core fused with a diazepane ring, making it a unique and interesting molecule for scientific research.

Chemical Reactions Analysis

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The pathways involved may include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds to (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone include other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its combination of the pyrazolopyridine core with the diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15-19-17(21(27)26-11-7-10-24(2)12-13-26)14-18(16-8-5-4-6-9-16)22-20(19)25(3)23-15/h4-6,8-9,14H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJFAMJYDDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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